![molecular formula C20H14O3 B11946564 2-(2-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione CAS No. 27721-87-5](/img/structure/B11946564.png)
2-(2-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(2-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione is an organic compound that features a naphthalene ring substituted with a methoxy group and an indene-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione typically involves the reaction of 2-methoxynaphthalene with indene-1,3-dione under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The indene-1,3-dione moiety can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield 2-hydroxynaphthalene derivatives, while reduction of the indene-1,3-dione moiety would yield corresponding alcohols.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C₁₄H₁₂O₃
- Molecular Weight : 302.3 g/mol
- SMILES Notation : COC1=C(C2=CC=CC=C2C=C1)C3C(=O)C4=CC=CC=C4C3=O
The compound features a dual aromatic character derived from both naphthalene and indene components, which may enhance its electronic properties and biological activities compared to related compounds .
Synthetic Routes
Several synthetic methods have been developed for the preparation of this compound:
- Palladium-Catalyzed Reactions : Utilizing palladium catalysts for C-H activation and functionalization of naphthalene derivatives.
- Condensation Reactions : Involving aldehydes and ketones to form the indene structure.
- Intramolecular Annulation : Copper-catalyzed reactions that facilitate the formation of the indene ring from conjugated enynones .
These methods allow for the efficient synthesis of the compound while potentially introducing functional groups that enhance its biological activity.
Biological Activities
Preliminary studies indicate that compounds similar to this compound exhibit various biological activities, including:
- Antioxidant Properties : The compound may act as a free radical scavenger.
- Anticancer Activity : Structurally related compounds have shown promise in inhibiting tumor growth.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been suggested .
Understanding these activities is crucial for exploring therapeutic applications.
Medicinal Chemistry
The unique structure of this compound positions it as a candidate for drug development. Its ability to interact with various biological targets can lead to the design of new pharmaceuticals aimed at treating cancer, inflammation, and oxidative stress-related diseases.
Materials Science
The compound's electronic properties make it suitable for applications in organic electronics, such as:
- Organic Light Emitting Diodes (OLEDs) : Its ability to emit light when electrically stimulated can be harnessed in display technologies.
- Organic Photovoltaics (OPVs) : The compound can serve as a non-fullerene acceptor in solar cell applications, enhancing energy conversion efficiency .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The methoxy group and indene-1,3-dione moiety can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxynaphthalene: A simpler compound with a methoxy group on the naphthalene ring.
Indene-1,3-dione: The core structure of the compound without the naphthalene substitution.
(2-Methoxynaphthalen-1-yl)methanamine: A related compound with an amine group instead of the indene-1,3-dione moiety.
Uniqueness
2-(2-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione is unique due to the combination of the
Biological Activity
2-(2-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione is a synthetic organic compound characterized by its unique structural features, which include a methoxy-substituted naphthalene moiety and an indene-1,3-dione framework. This compound has garnered attention due to its potential biological activities, which are crucial for therapeutic applications.
The molecular formula of this compound is C20H14O3, with a molecular weight of 302.3 g/mol. The compound's structure allows for various interactions with biological targets, enhancing its pharmacological potential.
Property | Value |
---|---|
CAS Number | 27721-87-5 |
Molecular Formula | C20H14O3 |
Molecular Weight | 302.3 g/mol |
IUPAC Name | 2-(2-methoxynaphthalen-1-yl)indene-1,3-dione |
InChI Key | XCSKQSIJWDUPPR-UHFFFAOYSA-N |
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors. The methoxy group enhances its lipophilicity, facilitating cellular uptake and interaction with intracellular targets. Preliminary studies suggest that the compound may exhibit antioxidant, anti-inflammatory, and anticancer properties.
Biological Activities
Research indicates that compounds structurally similar to this compound demonstrate various biological activities:
Antioxidant Activity:
Studies have shown that related indene-diones can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Anticancer Properties:
Preliminary investigations have indicated that this compound may inhibit the proliferation of cancer cells. For instance, derivatives of indene-diones have been reported to induce apoptosis in cancer cell lines through modulation of cell cycle proteins.
Anti-inflammatory Effects:
The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory pathways.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Antioxidant Activity : A study demonstrated that indene-diones exhibited significant radical scavenging activity, reducing oxidative stress markers in vitro.
- Anticancer Activity in Cell Lines : Research on related compounds showed that they could inhibit the growth of various cancer cell lines (e.g., breast and prostate cancer), with IC50 values indicating potent activity.
- Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory properties revealed that these compounds could downregulate inflammatory mediators in macrophages.
Properties
CAS No. |
27721-87-5 |
---|---|
Molecular Formula |
C20H14O3 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
2-(2-methoxynaphthalen-1-yl)indene-1,3-dione |
InChI |
InChI=1S/C20H14O3/c1-23-16-11-10-12-6-2-3-7-13(12)17(16)18-19(21)14-8-4-5-9-15(14)20(18)22/h2-11,18H,1H3 |
InChI Key |
XCSKQSIJWDUPPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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